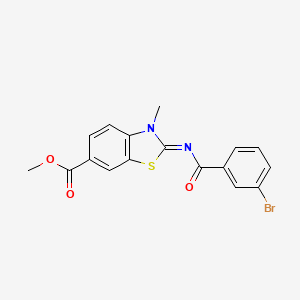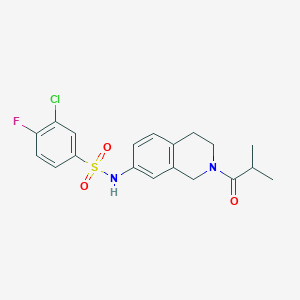
3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClFN2O3S and its molecular weight is 410.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescence Studies and Hybridization Affinity
Some novel fluorophores have been synthesized and their comparative fluorescence studied in different organic solvents and aqueous solutions containing inorganic ions. Two of these fluorophores were used for labeling of nucleosides, converted into their phosphoramidites, and used for labeling of oligodeoxyribonucleotides through covalent attachment. These fluorophores, after attachment on oligodeoxyribonucleotides, showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, indicating potential applications in molecular biology and genetics research (Singh & Singh, 2007).
Intramolecular Substitution and Cyclization
Research on the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines has led to the synthesis of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives in high yields. This methodological development provides a new pathway for synthesizing ring-fluorinated isoquinolines and quinolines, which are crucial intermediates in pharmaceutical chemistry (Ichikawa et al., 2006).
Aza Diels-Alder Reaction
The aza Diels-Alder reaction involving N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines has been studied, leading to the formation of 1,2,3,4-tetrahydroquinazoline derivatives. This reaction highlights the utility of sulfonamide derivatives in constructing complex nitrogen-containing heterocycles, which are common in many biologically active compounds (Cremonesi et al., 2010).
Fluorophores for Oligodeoxyribonucleotide Labeling
Further studies on fluorophores, specifically those used for oligodeoxyribonucleotide labeling, have shown that specific compounds after attachment exhibit good fluorescence signals. These findings are significant for the development of novel labeling compounds that could enhance the detection and analysis of genetic materials in various research and diagnostic applications (Singh & Singh, 2007).
X-ray Characterization and Theoretical Study
X-ray characterization and theoretical studies on tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been conducted, revealing the importance of F⋯O interactions. These studies contribute to the understanding of molecular interactions and structural characterization of novel compounds, which is crucial for the design and synthesis of new materials with specific properties (Grudova et al., 2020).
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-12(2)19(24)23-8-7-13-3-4-15(9-14(13)11-23)22-27(25,26)16-5-6-18(21)17(20)10-16/h3-6,9-10,12,22H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLWXMULKHRBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
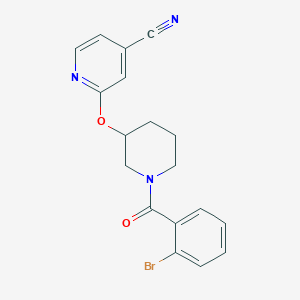
![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)
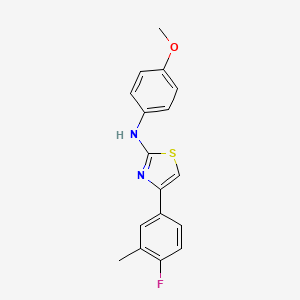
![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)
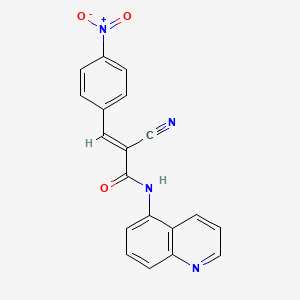
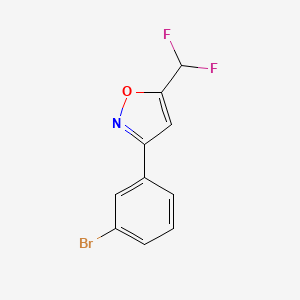
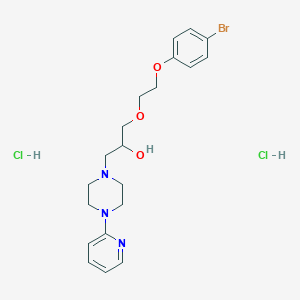

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)
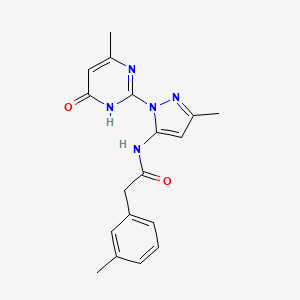

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
